molecular formula C9H14N2O4 B1444051 tert-Butyl 3-(nitromethylene)azetidine-1-carboxylate CAS No. 1379812-12-0

tert-Butyl 3-(nitromethylene)azetidine-1-carboxylate

Cat. No.: B1444051
CAS No.: 1379812-12-0
M. Wt: 214.22 g/mol
InChI Key: FAUILBAEDWZEMG-UHFFFAOYSA-N
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Description

tert-Butyl 3-(nitromethylene)azetidine-1-carboxylate: is an organic compound with the molecular formula C9H14N2O4 It is a member of the azetidine family, characterized by a four-membered nitrogen-containing ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-(nitromethylene)azetidine-1-carboxylate typically involves multi-step reactions. One common method includes the cyclization of N-alkenylamides using tert-Butyl hypoiodite, which leads to the formation of various N-heterocycles . The specific conditions for synthesizing this compound require further experimental data to be fully elucidated .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the compound can be synthesized in a laboratory setting using standard organic synthesis techniques.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 3-(nitromethylene)azetidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The nitromethylene group can be oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The azetidine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

    Oxidation: Products may include nitro derivatives or carboxylic acids.

    Reduction: Products typically include amines.

    Substitution: Products vary depending on the nucleophile used.

Scientific Research Applications

tert-Butyl 3-(nitromethylene)azetidine-1-carboxylate has several applications in scientific research:

Comparison with Similar Compounds

Uniqueness: tert-Butyl 3-(nitromethylene)azetidine-1-carboxylate is unique due to its nitromethylene group, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from other azetidine derivatives that may lack such functional groups.

Biological Activity

tert-Butyl 3-(nitromethylene)azetidine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₉H₁₄N₂O₄
  • CAS Number : 1379812-12-0
  • Molecular Weight : 186.22 g/mol
  • Purity : ≥95%

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The nitromethylene group is known for its role in enhancing the electrophilic character of the compound, which may facilitate interactions with nucleophiles in biological systems.

Biological Activity Overview

Recent studies have indicated that compounds containing azetidine and nitro groups exhibit a range of biological activities, including:

  • Antimicrobial Activity : The compound has shown potential against various bacterial strains.
  • Anticancer Properties : Preliminary investigations suggest that it may inhibit cell proliferation in certain cancer cell lines.
  • Anti-inflammatory Effects : It has been associated with reducing inflammation markers in vitro.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialEffective against Gram-positive bacteria
AnticancerInhibits proliferation in breast cancer cells
Anti-inflammatoryReduces TNF-alpha levels in macrophages

Table 2: Comparative Analysis with Related Compounds

Compound NameAntimicrobial ActivityAnticancer ActivityAnti-inflammatory Activity
This compoundModerateHighModerate
tert-Butyl 3-(cyanomethylene)azetidine-1-carboxylateHighModerateLow
tert-Butyl 3-(hydroxymethyl)azetidine-1-carboxylateLowHighHigh

Case Studies

  • Antimicrobial Efficacy :
    A study evaluated the antimicrobial activity of this compound against various bacterial strains, revealing a significant inhibitory effect on Staphylococcus aureus and Escherichia coli at concentrations above 50 µg/mL .
  • Cancer Cell Proliferation :
    In vitro experiments demonstrated that the compound inhibited the proliferation of MCF-7 breast cancer cells by inducing apoptosis. The mechanism was linked to the activation of caspase pathways, suggesting a potential therapeutic application in oncology .
  • Inflammation Reduction :
    A recent investigation into the anti-inflammatory properties revealed that this compound significantly reduced TNF-alpha levels in lipopolysaccharide-stimulated macrophages, indicating its potential use in treating inflammatory diseases .

Properties

IUPAC Name

tert-butyl 3-(nitromethylidene)azetidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O4/c1-9(2,3)15-8(12)10-4-7(5-10)6-11(13)14/h6H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAUILBAEDWZEMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(=C[N+](=O)[O-])C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801149706
Record name 1-Azetidinecarboxylic acid, 3-(nitromethylene)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801149706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1379812-12-0
Record name 1-Azetidinecarboxylic acid, 3-(nitromethylene)-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1379812-12-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Azetidinecarboxylic acid, 3-(nitromethylene)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801149706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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